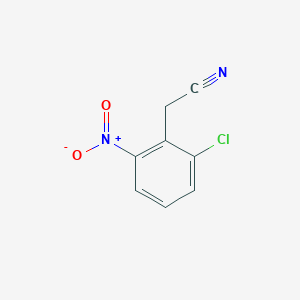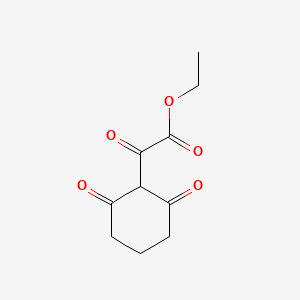
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexane and is characterized by the presence of two oxo groups on the cyclohexyl ring and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate typically involves the reaction of cyclohexane-1,3-dione with ethyl acrylate under basic conditions. The reaction proceeds via a Michael addition, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Applications De Recherche Scientifique
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with specific pathways in biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can be compared with other similar compounds such as:
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 2,4-dioxocyclohexanecarboxylate
- Ethyl 3-cyclohexyl-3-oxopropanoate
Uniqueness: The uniqueness of this compound lies in its specific arrangement of oxo groups and the ethyl ester, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C10H12O5/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h8H,2-5H2,1H3 |
Clé InChI |
BBXCDEONXWOZCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


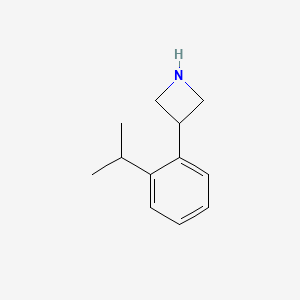

![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)

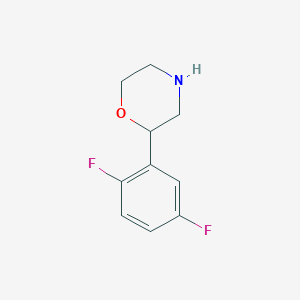
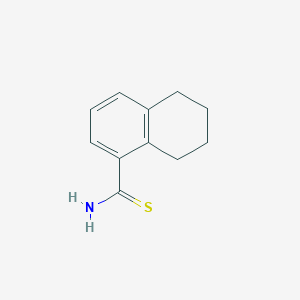

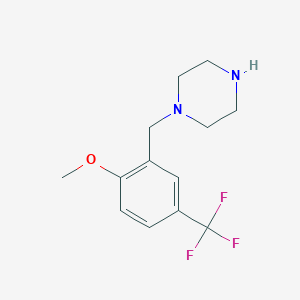
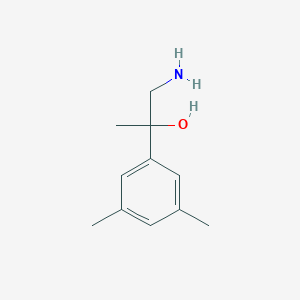
![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)



